molecular formula C11H9NO4 B2551159 1-(Carboxymethyl)-1H-indole-2-carboxylic acid CAS No. 126718-55-6

1-(Carboxymethyl)-1H-indole-2-carboxylic acid

Cat. No.: B2551159
CAS No.: 126718-55-6
M. Wt: 219.196
InChI Key: IQFBBTYFQVXXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Carboxymethyl)-1H-indole-2-carboxylic acid (CMICA) is a carboxylic acid derivative of indole, which is a common aromatic heterocyclic compound found in many plants and animals. It has been used in many scientific research applications and has been found to have numerous biochemical and physiological effects.

Scientific Research Applications

Fluorescent Diarylindoles Synthesis

A study demonstrated the efficient synthesis of fluorescent diarylindoles through palladium-catalyzed arylations of carboxyindoles, including 1-(Carboxymethyl)-1H-indole-2-carboxylic acid, highlighting its application in creating highly efficient blue emitters with a quantum yield of 0.97 in the solid state (Miyasaka et al., 2009).

Novel Synthesis of N-acyl Indolines

Another research explored a one-pot cyclization method involving carboxylic acids, including this compound, to efficiently synthesize N-acyl indolines, providing an accessible route to biologically significant indolines (Wang et al., 2007).

Rh(III)-Catalyzed Selective Coupling

Research on Rh(III)-catalyzed coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, related to the chemical family of this compound, demonstrated a mild and efficient approach toward diverse product formation, showing potential for selective organic synthesis processes (Zheng et al., 2014).

Antibacterial and Antifungal Activities

Indole-2-carboxylic acid derivatives, synthesized from this compound, have shown significant antibacterial and moderate antifungal activities, indicating their potential for therapeutic applications (Raju et al., 2015).

Structural and Vibrational Studies

A detailed study on the crystal and molecular structures of indole-2-carboxylic acid (a derivative of this compound) provided insights into its molecular interactions and potential applications in designing molecules with desired properties (Morzyk-Ociepa et al., 2004).

Oxygen Reduction Catalyst Development

A study highlighted the development of an oxygen reduction catalyst by covalently bonding polyindole-5-carboxylic acid with a copper complex, showcasing an innovative application of indole carboxylic acids in electrochemical energy conversion (Yu et al., 2014).

Mechanism of Action

Without specific context or application, it’s difficult to define a mechanism of action for this compound. If it were to be used as a drug, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

The safety and hazards associated with “1-(Carboxymethyl)-1H-indole-2-carboxylic acid” would depend on various factors including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The potential applications and future directions for “1-(Carboxymethyl)-1H-indole-2-carboxylic acid” would depend on its physical and chemical properties, as well as its reactivity. It could potentially be explored for use in various fields such as pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

1-(carboxymethyl)indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-10(14)6-12-8-4-2-1-3-7(8)5-9(12)11(15)16/h1-5H,6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFBBTYFQVXXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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